BenchChemオンラインストアへようこそ!

Obeticholic Acid-d5

FXR Agonism Nuclear Receptor In Vitro Pharmacology

Obeticholic Acid-d5 (OCA-d5) is the pentadeuterated isotopologue of Obeticholic Acid, engineered as an internal standard for quantitative LC-MS/MS. Its +5 Da mass shift on the 6α-ethyl group provides superior spectral separation, avoiding isotopic cross-talk and ensuring accurate PK quantification of OCA, Glyco-OCA, and Tauro-OCA in complex biological matrices for PBC and NASH studies.

Molecular Formula C26H44O4
Molecular Weight 425.7 g/mol
Cat. No. B12416715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObeticholic Acid-d5
Molecular FormulaC26H44O4
Molecular Weight425.7 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i1D3,5D2
InChIKeyZXERDUOLZKYMJM-QFCIBDECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obeticholic Acid-d5: A Deuterated Internal Standard for Precise FXR Agonist Bioanalysis and Pharmacokinetic Research


Obeticholic Acid-d5 (OCA-d5; INT-747-d5; CAS 1992000-80-2) is the pentadeuterated isotopologue of the semi-synthetic bile acid analog and farnesoid X receptor (FXR) agonist Obeticholic Acid . The substitution of five hydrogen atoms with deuterium on the 6α-ethyl group results in a nominal mass shift of +5 Da (monoisotopic mass: OCA-d5 425.66 g/mol vs. OCA 420.63 g/mol) while preserving the physicochemical properties and biological activity of the parent compound, including its FXR agonism with an EC50 of 99 nM . OCA-d5 is classified as a stable isotope-labeled (SIL) analogue, specifically designed and validated for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1].

Why Obeticholic Acid-d5 is Not Interchangeable with Unlabeled OCA or Other Deuterated Analogs in Bioanalytical Workflows


The substitution of OCA-d5 for its unlabeled parent compound (OCA) or other deuterated analogs (e.g., OCA-d4) in a quantitative bioanalytical LC-MS/MS method is not analytically equivalent and carries a high risk of method failure. Unlabeled OCA cannot serve as an internal standard because it co-elutes and shares the same MS/MS transition, precluding differentiation from the endogenous or dosed analyte [1]. Conversely, while OCA-d4 provides a mass shift, the +5 Da shift of OCA-d5 offers superior spectral separation from the analyte (Δm/z = +5) and potential endogenous interferences compared to a smaller shift, which is critical for avoiding isotopic cross-talk and ensuring accurate quantification in complex biological matrices like human plasma . Furthermore, the specific deuterium placement (d5-ethyl) in OCA-d5 is engineered to minimize deuterium-hydrogen exchange and metabolic back-conversion, preserving its function as an invariant internal standard throughout the analytical workflow, unlike other analogs with different labeling patterns or positions which may exhibit different stability profiles [2].

Quantitative Differentiation of Obeticholic Acid-d5 from Closest Analogs and Alternatives


FXR Agonist Potency: Obeticholic Acid-d5 Retains Parent Compound Activity

The deuterium labeling of OCA-d5 does not alter its pharmacological activity as a potent FXR agonist. The compound demonstrates an EC50 of 99 nM for FXR activation, which is equivalent to the unlabeled parent compound, Obeticholic Acid (OCA) . This ensures that the deuterated standard behaves identically to the analyte in any biological interaction studies, such as receptor binding or functional assays .

FXR Agonism Nuclear Receptor In Vitro Pharmacology

FXR Selectivity: 84-Fold Improvement Over Endogenous Bile Acid CDCA

Obeticholic Acid, the parent compound of OCA-d5, exhibits significantly greater potency and selectivity for the farnesoid X receptor (FXR) compared to the endogenous primary bile acid chenodeoxycholic acid (CDCA). In a head-to-head comparison, OCA has an EC50 of 0.099 µM for FXR, whereas CDCA has an EC50 of 8.3 µM, representing an 84-fold improvement in potency [1]. This substantial increase in potency and selectivity is a key differentiator for OCA-based compounds over endogenous ligands [2].

FXR Agonism Selectivity Nuclear Receptor

Analytical Specificity: Superior Mass Separation Over OCA-d4 in LC-MS/MS

The +5 Da mass shift of OCA-d5 relative to unlabeled OCA provides a critical analytical advantage over a +4 Da shift (e.g., OCA-d4). This larger mass difference enhances mass spectral separation, significantly reducing the risk of isotopic cross-talk and interference from the naturally abundant M+2 or M+4 isotopes of the analyte in complex matrices like human plasma . The use of OCA-d5 and its glycine conjugate (Glyco-OCA-d5) as internal standards has been validated in a specific LC-MS/MS method for the determination of OCA and its metabolites in human plasma [1].

LC-MS/MS Internal Standard Bioanalysis

Pharmacokinetic Linearity: A Broad Validated Range of 0.41 to 120.47 ng/mL

A fully validated LC-MS/MS method utilizing OCA-d5 (or its related metabolites) as an internal standard has demonstrated a broad linear dynamic range for the quantification of obeticholic acid in human plasma. The method was linear over a concentration range of 0.410 to 120.466 ng/mL for obeticholic acid, enabling precise pharmacokinetic profiling across a wide range of clinically relevant exposures [1].

Pharmacokinetics Method Validation LC-MS/MS

Minimized Deuterium Kinetic Isotope Effect via Specific Ethyl-d5 Labeling

The placement of deuterium on the 6α-ethyl group of OCA (to create OCA-d5) is a strategic design choice to minimize the deuterium kinetic isotope effect (DKIE). Unlike labeling on metabolically labile C-H bonds (e.g., allylic or alpha to carbonyls), the ethyl group is relatively inert to primary metabolism. This ensures that OCA-d5 acts as a nearly perfect tracer, undergoing extraction, ionization, and any limited metabolism in an identical manner to the unlabeled analyte, thereby avoiding the quantification biases associated with more reactive deuterated positions [1]. This contrasts with non-labeled structural analogs or surrogate internal standards which are prone to differential recovery and matrix effects [2].

Deuterium Labeling Kinetic Isotope Effect Metabolic Stability

Optimal Research and Industrial Applications for Obeticholic Acid-d5 Based on Evidenced Differentiation


Validated Quantitative Bioanalysis in Clinical Pharmacokinetic Studies

OCA-d5 is the preferred internal standard for developing and validating robust LC-MS/MS methods for quantifying OCA and its active metabolites (Glyco-OCA, Tauro-OCA) in human plasma. Its use is supported by fully validated methods with a linear range of 0.410 to 120.466 ng/mL, ensuring accurate determination of pharmacokinetic parameters (Cmax, AUC, Tmax) in clinical trials for conditions like Primary Biliary Cholangitis (PBC) and Non-Alcoholic Steatohepatitis (NASH) [1].

Preclinical ADME and Metabolic Tracing Studies

In drug metabolism and pharmacokinetics (DMPK) research, OCA-d5 is uniquely suited for tracing the absorption, distribution, metabolism, and excretion (ADME) of OCA. The specific deuterium labeling on the 6α-ethyl group minimizes the kinetic isotope effect, allowing it to function as a true tracer that accurately mirrors the parent drug's fate in complex biological systems, from hepatocyte assays to whole-animal models [1].

Investigation of FXR-Mediated Pharmacology

As OCA-d5 retains the identical FXR agonist potency (EC50 = 99 nM) and 84-fold selectivity over CDCA as the parent compound, it is an ideal tool for fundamental research into FXR signaling pathways. Researchers can use OCA-d5 in in vitro cellular assays to precisely correlate FXR activation with downstream gene expression changes (e.g., SHP, FGF19, CYP7A1) without the confounding effects of endogenous bile acid interference [1].

Internal Standard for Metabolomics and Lipidomics Profiling

Within broader bile acid profiling assays, OCA-d5 serves as a reliable internal standard for normalizing and quantifying OCA and structurally related bile acid species. Its +5 Da mass shift provides clear chromatographic resolution from endogenous compounds, enabling its use in high-throughput LC-MS workflows for metabolomics studies investigating the enterohepatic circulation and bile acid pool composition in liver disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obeticholic Acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.